2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound belonging to the class of triazoloquinazolines. These compounds are recognized for their diverse biological activities and have been extensively studied for potential therapeutic applications, particularly in oncology and infectious diseases. The compound is characterized by its unique molecular structure, which incorporates both triazole and quinazoline moieties, contributing to its pharmacological properties.
The compound can be synthesized through various chemical methods, which include cyclization reactions involving appropriate precursors. Its chemical identity is denoted by the CAS number 931334-14-4, indicating its recognition in chemical databases and literature.
2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is classified as a triazoloquinazoline derivative. This classification highlights its structural features and potential applications in medicinal chemistry.
The synthesis of 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of 2-aminobenzonitrile with m-tolylhydrazine. This reaction is often facilitated by a catalyst in a suitable solvent such as ethanol or acetonitrile, followed by heating to reflux for several hours.
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during the synthesis process.
The molecular structure of 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one features a quinazoline core fused with a triazole ring. The presence of the m-tolyl group enhances its lipophilicity and biological activity.
2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions:
The mechanism of action for 2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets within cells. Notably, it has been shown to inhibit histone acetyltransferase PCAF (p300/CBP-associated factor), which plays a significant role in gene expression regulation. By binding to the active site of this enzyme, the compound disrupts normal cellular processes associated with cancer cell proliferation.
Research indicates that this inhibition leads to reduced growth rates in various cancer cell lines through mechanisms involving altered gene expression profiles.
2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has been investigated for several scientific applications:
This compound exemplifies the potential of heterocyclic compounds in medicinal chemistry and material science due to its diverse biological activities and synthetic versatility.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: